イバブラジン
概要
説明
イバブラジンは、心臓関連の胸痛や心不全の症状的治療に主に使用される医薬品です。 ペースメーカー電流 (I_f) 阻害剤であり、洞結節のペースメーカー電流を特異的に阻害することで心拍数を低下させます 。 イバブラジンは、その作用機序においてユニークであり、ベータ遮断薬やカルシウムチャネル遮断薬とは異なり、変力作用を示しません .
製法
合成経路と反応条件
イバブラジンの合成には、いくつかの重要なステップが含まれています。
塩酸塩中間体の形成: 化合物 IV は、アシルクロリドとアルコールを用いて塩酸塩中間体 V に変換されます.
さらなる求核置換反応: 中間体 V は、別の求核置換反応を中間体化合物 VI と行い、化合物 VII を形成します.
工業的製造方法
イバブラジンの工業的製造は、同様の合成経路に従いますが、より高い収率と純度を得るために最適化されています。 このプロセスには、極性非プロトン性溶媒と相間移動触媒を用いて、反応効率を高め、製造コストを削減することが含まれます .
科学的研究の応用
Ivabradine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study pacemaker current inhibition.
Biology: Ivabradine is used to investigate the role of heart rate reduction in various biological processes.
Medicine: It is primarily used for the treatment of chronic stable angina pectoris and heart failure.
作用機序
イバブラジンは、洞結節の「ファニー」チャネルペースメーカー電流 (I_f) を選択的に阻害することでその効果を発揮します。 この阻害は、心筋収縮性を影響を与えることなく心拍数を低下させます 。 イバブラジンの分子標的は、心臓のペースメーカー活動に関与する、過分極活性化環状ヌクレオチド依存性ゲートチャネル (HCN) チャネル、特に HCN4 です .
類似の化合物との比較
類似の化合物
ベータ遮断薬: アテノロールとメトプロロールは、ベータ遮断薬として一般的に使用され、ベータアドレナリン受容体を遮断することで心拍数を低下させます。
カルシウムチャネル遮断薬: アムロジピンとベラパミルは、カルシウムチャネルを阻害することで心拍数を低下させます。
イバブラジンの独自性
イバブラジンは、I_f 電流を選択的に阻害する点でユニークであり、ベータ遮断薬やカルシウムチャネル遮断薬に見られるような、陰性の変力作用なしに心拍数を低下させることができます 。 これは、これらの従来の治療法を耐えられない患者にとって、イバブラジンが貴重な選択肢となることを意味します .
生化学分析
Biochemical Properties
Ivabradine interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular components of sinoatrial “funny” (f)-channels . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This results in a reduction in heart rate through a decrease in the slope of the depolarization phase of the action potential .
Cellular Effects
Ivabradine has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Furthermore, ivabradine has been shown to reduce myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increase autophagy .
Molecular Mechanism
The molecular mechanism of Ivabradine involves selective inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This results in a lower heart rate and thus more blood flow to the myocardium . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement .
Temporal Effects in Laboratory Settings
In laboratory settings, Ivabradine has been shown to have a significant impact on heart rate over time . It has been associated with improved cardiac function, structure, and quality of life in patients . It is yet to demonstrate a definitive mortality benefit .
Dosage Effects in Animal Models
In animal models, Ivabradine has demonstrated suppressive effects on cardiac remodeling . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy . The effects of varying dosages of Ivabradine on these outcomes have not been explicitly mentioned in the available literature.
Metabolic Pathways
Ivabradine is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Transport and Distribution
Ivabradine is distributed within the body with a volume of distribution of approximately 100 L . It is 70% bound to plasma proteins . The drug is metabolized in the liver and excreted through the kidneys and feces .
Subcellular Localization
The subcellular localization of Ivabradine is primarily at the sinoatrial node of the heart, where it inhibits the “funny” current (If), responsible for determining heart rate . The specific compartments or organelles to which Ivabradine is directed have not been explicitly mentioned in the available literature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ivabradine involves several key steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 7,8-dimethoxy-1,3,4,5-tetrahydro-benzazepin-2-one with (3-chloro-propyl)-methyl-tert-butyl carbamate to generate a compound IV.
Formation of Hydrochloride Intermediate: Compound IV is then converted into a hydrochloride intermediate V using acyl chloride and alcohol.
Further Nucleophilic Substitution: The intermediate V undergoes another nucleophilic substitution with an intermediate compound VI to form compound VII.
Reduction: Finally, compound VII is reduced to obtain Ivabradine.
Industrial Production Methods
The industrial production of Ivabradine follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of polar aprotic solvents and phase-transfer catalysts to enhance reaction efficiency and reduce production costs .
化学反応の分析
反応の種類
イバブラジンは、いくつかのタイプの化学反応を起こします。これらには以下が含まれます。
酸化: イバブラジンは、さまざまな代謝産物を生成するために酸化することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、さまざまな中間体と最終生成物であるイバブラジンが含まれます .
科学研究における用途
イバブラジンは、幅広い科学研究の用途があります。
化学: ペースメーカー電流阻害を研究するためのモデル化合物として使用されます。
生物学: イバブラジンは、さまざまな生物学的プロセスにおける心拍数抑制の役割を調査するために使用されます。
類似化合物との比較
Similar Compounds
Beta Blockers: Atenolol and metoprolol are commonly used beta blockers that reduce heart rate by blocking beta-adrenergic receptors.
Calcium Channel Blockers: Amlodipine and verapamil reduce heart rate by inhibiting calcium channels.
Uniqueness of Ivabradine
Ivabradine is unique in its selective inhibition of the I_f current, which allows it to reduce heart rate without the negative inotropic effects seen with beta blockers and calcium channel blockers . This makes Ivabradine a valuable alternative for patients who cannot tolerate these conventional therapies .
生物活性
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the HCN4 isoform in the sinoatrial node (SAN) of the heart. This compound is primarily used to manage heart rate in patients with conditions such as chronic stable angina and heart failure. Its unique mechanism of action allows it to reduce heart rate without impacting myocardial contractility or systemic vascular resistance, making it a valuable therapeutic option in cardiovascular medicine.
Ivabradine specifically targets the funny current (I_f) , which is crucial for pacemaker activity in cardiac tissues. By blocking these channels, ivabradine decreases the slope of diastolic depolarization, leading to a reduction in heart rate. The drug acts as an open-channel blocker for human HCN4 channels and a closed-channel blocker for mouse HCN1 channels, demonstrating a dose-dependent inhibition pattern .
The pharmacodynamics of ivabradine reveal that it becomes more effective at higher heart rates, a phenomenon known as use-dependence . This characteristic makes ivabradine particularly useful in patients with elevated resting heart rates, as its efficacy increases with the frequency of cardiac cycles .
Cardiovascular Benefits
Research indicates that ivabradine not only lowers heart rate but also exhibits several beneficial effects on cardiovascular health:
- Endothelial Function : Studies have shown that ivabradine improves endothelial function by reducing oxidative stress and inflammation. In animal models, treatment with ivabradine led to decreased vascular NADPH oxidase activity and reduced monocyte chemotactic protein-1 expression .
- Atherosclerosis : Ivabradine has been linked to reduced atherosclerotic plaque volume in ApoE-deficient mice, suggesting an anti-atherosclerotic effect mediated through its antioxidative properties .
Anti-inflammatory Effects
Ivabradine has demonstrated immunomodulatory effects by inhibiting the migration of CD4-positive lymphocytes. This action is mediated through several intracellular pathways, including the inhibition of PI3-kinase activity and Rac1 activation, which are crucial for lymphocyte migration and inflammatory responses .
Clinical Efficacy
In clinical settings, ivabradine has been shown to significantly improve symptoms in patients with chronic stable angina. A study reported that 24% of patients treated with ivabradine experienced an improvement in angina class compared to 18.8% receiving placebo (P=0.01) .
Animal Studies
Animal studies have provided insights into the broader biological effects of ivabradine:
- Heart Failure Models : In various animal models, ivabradine administration resulted in improvements in cardiac function and reductions in myocardial fibrosis through modulation of signaling pathways such as PI3K/Akt/mTOR .
- Dosage Effects : Administering ivabradine at 10 mg/kg/day for 2–12 weeks led to significant enhancements in cardiac performance metrics .
Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Heart Rate Reduction | Decreases resting heart rate | Blockade of I_f channels |
Improved Endothelial Function | Enhances endothelial function; reduces oxidative stress | Decreased NADPH oxidase activity |
Anti-inflammatory Effects | Inhibits migration of CD4-positive lymphocytes | Modulation of PI3K/Akt signaling |
Atherosclerotic Plaque Volume | Reduces plaque volume in animal models | Antioxidative effects |
Cardiac Function Improvement | Enhances cardiac output and reduces myocardial fibrosis | Inhibition of fibrogenesis pathways |
特性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048240 | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155974-00-8 | |
Record name | Ivabradine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。